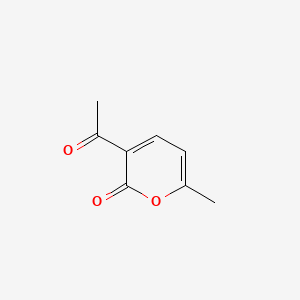
3-Acetyl-6-methyl-2-oxo-2h-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-6-methylpyran-2-one is an organic compound belonging to the class of pyranones. It is known for its distinctive structure, which includes a pyran ring substituted with acetyl and methyl groups. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Acetyl-6-methylpyran-2-one can be synthesized through several methods. One common approach involves the condensation of acetoacetic ester with acetaldehyde in the presence of an acid catalyst such as concentrated sulfuric acid . Another method includes the reaction of 3-acetyl-2-hydroxy-6-methylpyran-4-one with enamines, leading to the formation of β-triketone derivatives .
Industrial Production Methods: Industrial production of 3-acetyl-6-methylpyran-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Acetyl-6-methylpyran-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyranones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-6-methylpyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It exhibits biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 3-acetyl-6-methylpyran-2-one involves its interaction with specific molecular targets. It can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s structure allows it to bind to enzymes and disrupt their normal function, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Triacetic acid lactone: Another pyranone derivative with similar structural features.
Dehydroacetic acid: A closely related compound with comparable chemical properties.
Uniqueness: 3-Acetyl-6-methylpyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its acetyl and methyl groups contribute to its versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C8H8O3 |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
3-acetyl-6-methylpyran-2-one |
InChI |
InChI=1S/C8H8O3/c1-5-3-4-7(6(2)9)8(10)11-5/h3-4H,1-2H3 |
InChI-Schlüssel |
LZUNNUZJBSBFRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C(=O)O1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1,2,3,4-Tetrahydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13837748.png)
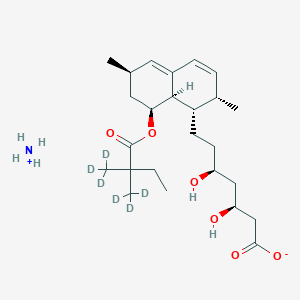
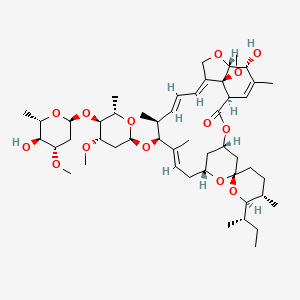

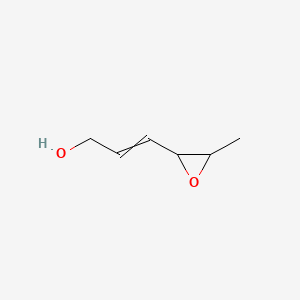

![4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide](/img/structure/B13837786.png)
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)

![2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B13837804.png)

![1-Allyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B13837813.png)
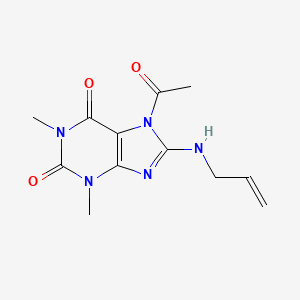
![Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci)](/img/structure/B13837829.png)
